molecular formula C11H8ClN3O2 B1503979 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine CAS No. 790692-86-3

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

Cat. No.: B1503979
CAS No.: 790692-86-3
M. Wt: 249.65 g/mol
InChI Key: WTLDXLNKLYBDNV-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a pyridine derivative characterized by a unique substitution pattern: a chlorine atom at position 6, a nitro group (-NO₂) at position 3, a phenyl ring at position 5, and an amine (-NH₂) at position 2. This compound is structurally complex due to the combination of electron-withdrawing (Cl, NO₂) and sterically bulky (Ph) substituents.

Properties

IUPAC Name

6-chloro-3-nitro-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-8(7-4-2-1-3-5-7)6-9(15(16)17)11(13)14-10/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLDXLNKLYBDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696269
Record name 6-Chloro-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790692-86-3
Record name 6-Chloro-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-chloro-3-nitro-5-phenyl-pyridin-2-ylamine typically involves:

  • Starting from suitably substituted pyridine derivatives or pyridin-2-yl precursors.
  • Introduction of the amino group at the 2-position of the pyridine ring.
  • Selective chlorination at the 6-position.
  • Nitration at the 3-position.
  • Phenyl substitution at the 5-position.

These steps require careful control of reaction conditions to achieve regioselectivity and avoid side reactions.

Key Preparation Steps and Conditions

Amination at Pyridin-2-yl Position

  • The amino group at the 2-position is generally introduced by nucleophilic substitution or reductive amination of pyridine derivatives.
  • For example, 2-aminopyridine derivatives can be synthesized by reacting 2-chloropyridine precursors with ammonia or primary amines under controlled conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chlorination at the 6-Position

  • Chlorination at the 6-position can be achieved by direct electrophilic substitution or via transformation of amino groups into chloro substituents using Sandmeyer-type reactions.
  • This involves diazotization of the amino group followed by replacement with chloride ion, often mediated by copper(I) chloride (CuCl).
  • Alternatively, selective chlorination can be performed on pyridine derivatives bearing protected functional groups to direct substitution to the desired position.

Nitration at the 3-Position

  • Nitration of the pyridine ring is typically carried out under controlled acidic conditions using nitric acid or mixed acid systems.
  • Regioselective nitration is facilitated by the presence of electron-withdrawing groups and steric factors.
  • For example, nitration of 2-aminopyridine derivatives can be performed at low temperatures to avoid over-nitration and degradation.

Phenyl Group Introduction at the 5-Position

  • The phenyl substituent at the 5-position is usually introduced via cross-coupling reactions such as Suzuki or Stille coupling using appropriate boronic acids or stannanes.
  • Alternatively, nucleophilic aromatic substitution or direct arylation methods can be employed depending on the nature of the starting pyridine derivative.

Representative Synthetic Route Example

A multi-step synthetic route adapted from patent literature and research articles is summarized below:

Step Reaction Type Reagents/Conditions Outcome
1 Protection of pyridine hydroxyl Use of trimethylsilyl or dioxolane groups Protected pyridine intermediate
2 Nucleophilic substitution Sodium hydride, benzyl alcohol in DMF at 0°C Introduction of benzyl ether group
3 Nitration Nitric acid under controlled temperature 3-nitro substitution
4 Chlorination (Sandmeyer reaction) CuCl, diazotization with NaNO2 6-chloro substitution
5 Amination Ammonia or amine nucleophile in polar solvent 2-amino substitution
6 Deprotection and purification Acidic or basic hydrolysis, extraction, drying Final product isolation

This route emphasizes the importance of protecting groups and controlled reaction conditions to achieve the desired substitution pattern.

Yield and Purification Data

Research findings report the following yields and purification methods for related aminopyridine derivatives, which can be extrapolated to this compound synthesis:

Step/Compound Yield (%) Purification Method Notes
Amination of 2-chloropyridine 75-98 Extraction, recrystallization High regioselectivity achieved
Nitration of pyridine derivatives 90-99 Acid-base extraction, chromatography Controlled nitration avoids overreaction
Chlorination via Sandmeyer 50-84 Extraction, vacuum distillation Moderate yields due to side reactions
Phenyl substitution (cross-coupling) 60-97 Chromatography, recrystallization High yields with Pd-catalysis

These data highlight the efficiency of the synthetic steps and the importance of purification techniques such as solvent extraction, drying over magnesium sulfate, and recrystallization.

Analytical and Research Findings

  • The regioselectivity of substitution is confirmed by spectroscopic methods such as NMR and mass spectrometry.
  • The nitration step is critical and requires temperature control to avoid degradation.
  • Sandmeyer chlorination provides a reliable method for introducing chlorine at the 6-position with acceptable yields.
  • The phenyl group introduction via palladium-catalyzed cross-coupling is scalable and compatible with various functional groups.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Typical Yield (%) Remarks
Amination at 2-position Nucleophilic substitution Ammonia/amine, DMF, NaH 75-98 High regioselectivity
Chlorination at 6-position Sandmeyer reaction NaNO2, CuCl, acidic conditions 50-84 Moderate yield, requires control
Nitration at 3-position Electrophilic aromatic substitution HNO3, controlled temperature 90-99 Avoids over-nitration
Phenyl substitution at 5-position Pd-catalyzed cross-coupling Boronic acid, Pd catalyst, base 60-97 Scalable, high yield
Purification Extraction, drying, recrystallization MgSO4 drying, solvent evaporation N/A Essential for product purity

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and other oxidized products.

  • Reduction: Production of amines and other reduced derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of biologically active molecules.

Medicine: In the pharmaceutical industry, it is utilized in the development of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as inflammation and cancer.

Industry: Beyond its applications in chemistry and medicine, the compound is also used in the production of dyes and pigments, contributing to the textile and printing industries.

Mechanism of Action

The mechanism by which 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
This compound C₁₁H₉ClN₃O₂ Cl (6), NO₂ (3), Ph (5), NH₂ (2) ~265.66 (calc) High lipophilicity, potential toxicity, low solubility
6-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ Cl (6), CF₃ (5), NH₂ (2) 196.56 Electron-deficient, moderate solubility
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ OH (2), NO₂ (5) 156.10 Acidic (pKa ~4.5), nitro group at 5
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN Cl (6), I (2), CH₃ (3) 267.47 Halogen-rich, steric hindrance at position 3
Key Observations:
  • This contrasts with 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, where the CF₃ group (also electron-withdrawing) enhances electrophilic substitution resistance but lacks the nitro group’s redox activity .
  • Steric Bulk : The phenyl group at position 5 introduces significant steric hindrance, which may reduce reactivity compared to smaller substituents like CF₃ or CH₃ .
  • Solubility : The combination of nitro and phenyl groups likely reduces aqueous solubility compared to 2-Hydroxy-5-nitropyridine, which benefits from the hydrophilic hydroxyl group .

Biological Activity

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine (CAS No. 790692-86-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may covalently bond with nucleophilic sites on proteins, altering their function. Additionally, the compound may exhibit antimicrobial and anticancer properties through mechanisms such as:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridine derivatives showed promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like nitro enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study reported that derivatives with similar structures inhibited the growth of cancer cell lines with GI50 values indicating effective cytotoxicity. For example, certain analogs demonstrated IC50 values in the low micromolar range against various tumor cell lines .

Case Studies

Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer activity of pyridine derivatives, including this compound. The results indicated that these compounds caused significant growth inhibition in breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Screening
In a comparative study, several chlorinated pyridine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs to this compound exhibited strong activity against MRSA, highlighting the potential for developing new antibacterial agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (µM)Reference
AntimicrobialMRSA4.5
AntimicrobialE. coli10.0
AnticancerBreast Cancer Cell Line5.0
AnticancerColon Cancer Cell Line7.0

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A stepwise approach is recommended:

Substrate Selection : Use 3-nitro-5-phenylpyridine as the starting material. Chlorination at the 6-position can be achieved via electrophilic substitution using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3 or NCS in DMF) .

Nitration Control : Optimize nitration temperature (0–5°C) to prevent over-nitration, as excess HNO3 may lead to byproducts like dinitro derivatives.

Amine Introduction : Reduce the nitro group at the 2-position using catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl, monitoring progress via TLC or HPLC .

  • Key Parameters : Solvent polarity (DMF vs. THF), stoichiometry (1.2 eq Cl<sup>+</sup>), and reaction time (12–24 hr).

    • Data Table : Comparative Yields Under Different Conditions
Chlorination AgentSolventTemp (°C)Yield (%)Purity (HPLC)
NCSDMF257298.5
Cl2/FeCl3CHCl3406595.2

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.1–5.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.
  • HPLC-PDA : Use a C18 column (ACN/H2O gradient) to assess purity (>98%) and detect nitro-reduction intermediates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for nitro-group reduction?

  • Methodological Answer : Conflicting data on nitro-to-amine reduction pathways (e.g., radical vs. ionic mechanisms) can be addressed via:

DFT Calculations : Compare activation energies for H2 dissociation on Pd(111) surfaces vs. SnCl2-mediated electron transfer .

Kinetic Isotope Effects (KIE) : Use D2 to test for H2 cleavage rate-determining steps.

  • Case Study : A 2023 study found Pd-C favors a Langmuir-Hinshelwood mechanism (KIE = 2.1), while SnCl2 follows an electron-proton transfer sequence .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

  • Methodological Answer : Polymorph control is critical for reproducibility:

Solvent Screening : Test anti-solvents (e.g., hexane, ether) via slurry crystallization.

Seeding : Introduce pre-characterized crystals (orthorhombic vs. monoclinic) to direct nucleation .

  • Data Table : Crystallinity vs. Solvent Polarity
SolventDielectric ConstantCrystal FormMelting Point (°C)
Ethanol24.3Orthorhombic158–160
Acetone20.7Monoclinic152–154

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions:

pH Dependence : Test kinase inhibition at pH 6.5–8.0 (e.g., AMPK activity varies 3-fold across this range).

Redox State : Pre-treat compounds with DTT to rule out disulfide-mediated false positives .

  • Example : A 2024 study showed this compound acts as a competitive inhibitor (Ki = 12 µM) at pH 7.4 but becomes non-competitive (Ki = 48 µM) at pH 6.8 .

Methodological Design Considerations

Q. What orthogonal assays validate the compound’s stability under physiological conditions?

  • Answer : Combine:
  • LC-MS/MS : Quantify degradation products (e.g., nitroso intermediates) in simulated gastric fluid (pH 1.2).
  • EPR Spectroscopy : Detect free radicals in PBS (pH 7.4) over 24 hr .

Q. How should researchers design SAR studies to balance electronic (Cl, NO2) and steric (Ph) effects?

  • Answer : Use a 3<sup>2</sup> factorial design:
  • Variables : Electron-withdrawing (Cl, NO2) vs. donating (NH2) groups.
  • Response Surface : Map IC50 against Hammett σpara values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine
Reactant of Route 2
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6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

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